N-(3,4-dimethylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide is a complex organic compound with the chemical formula and a molecular weight of 377.5 g/mol. This compound is classified as a sulfanylacetamide derivative, featuring a triazoloquinazoline moiety, which is significant in medicinal chemistry for its potential pharmacological activities.
This compound falls under the category of heterocyclic compounds due to its triazole and quinazoline rings. It is often studied in the context of drug discovery and development due to its structural features that may confer biological activity.
The synthesis of N-(3,4-dimethylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The synthetic pathway may include:
Technical details regarding specific reagents, solvents, temperatures, and reaction times are often proprietary or found in specialized literature on synthetic methodologies.
The molecular structure of N-(3,4-dimethylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide can be represented in various formats:
Cc1nc2c3ccccc3nc(SCC(=O)Nc3ccc(C)c(C)c3)n2n1
InChI=1S/C20H19N5OS/c1-12(2)18-20(24)23-16(18)15(21)14-11-13(3)9-7-5-6-8-10(13)22(14)25/h5-11H,12H2,1-4H3,(H,21,24)
The compound's molecular weight is 377.5 g/mol with a formula indicating the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S).
The primary chemical reactions involving N-(3,4-dimethylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide include:
Technical details about reaction conditions such as catalysts used or specific temperatures may vary based on experimental setups.
The mechanism of action for N-(3,4-dimethylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide is not fully elucidated but may involve:
Data regarding specific targets or pathways are necessary for a comprehensive understanding.
Chemical properties include reactivity patterns based on functional groups present within the molecule. Stability under various conditions (e.g., light, heat) should be characterized through empirical studies.
N-(3,4-dimethylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide has potential applications in:
Research into this compound continues to expand its potential applications across various scientific fields.
CAS No.: 115268-43-4
CAS No.: 11006-66-9
CAS No.: 155-57-7
CAS No.:
CAS No.: 2409072-20-2
CAS No.: 33381-42-9